molecular formula C5H8BrN3O2 B13676465 Methyl 4-amino-1H-imidazole-2-carboxylate hydrobromide

Methyl 4-amino-1H-imidazole-2-carboxylate hydrobromide

Cat. No.: B13676465
M. Wt: 222.04 g/mol
InChI Key: DSKSZFDIMLDQNI-UHFFFAOYSA-N
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Description

Methyl 4-amino-1H-imidazole-2-carboxylate hydrobromide is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-amino-1H-imidazole-2-carboxylate hydrobromide typically involves the reaction of 1H-imidazole-4-carboxylic acid with methanol in the presence of sulfuric acid. The reaction is carried out at 80°C overnight . The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-1H-imidazole-2-carboxylate hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different substituted imidazoles.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups such as alkyl, aryl, and acyl groups.

Mechanism of Action

The mechanism of action of methyl 4-amino-1H-imidazole-2-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit microbial growth by interfering with the synthesis of essential proteins or nucleic acids .

Comparison with Similar Compounds

  • Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
  • 1H-imidazole-4-carboxylic acid
  • 4,5-diphenyl-1H-imidazole-2-yl derivatives

Comparison: Methyl 4-amino-1H-imidazole-2-carboxylate hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it has shown promising results in various research applications, making it a valuable compound for further study .

Properties

Molecular Formula

C5H8BrN3O2

Molecular Weight

222.04 g/mol

IUPAC Name

methyl 5-amino-1H-imidazole-2-carboxylate;hydrobromide

InChI

InChI=1S/C5H7N3O2.BrH/c1-10-5(9)4-7-2-3(6)8-4;/h2H,6H2,1H3,(H,7,8);1H

InChI Key

DSKSZFDIMLDQNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(N1)N.Br

Origin of Product

United States

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